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Compound of Interest

Compound Name: 2-Methoxypropane

Cat. No.: B122115

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, discovery, and
characterization of 2-Methoxypropane (also known as methyl isopropyl ether). This document
details historical context, key synthetic methodologies with experimental protocols, and
comprehensive spectroscopic data to support compound identification and characterization.

Discovery and Historical Context

The specific discovery of 2-methoxypropane is not widely documented under a single seminal
publication. However, its synthesis falls under the broader historical development of ether
synthesis in the mid-19th century. The Williamson ether synthesis, developed by Alexander
Williamson in 1850, provided the first general and reliable method for preparing both
symmetrical and unsymmetrical ethers.[1] This reaction, involving an alkoxide and an alky!l
halide, was crucial in proving the structure of ethers and remains a cornerstone of organic
synthesis today.[1][2] Given that the necessary precursors—isopropanol and methanol
derivatives—were accessible during that period, it is highly probable that 2-methoxypropane
was first synthesized via this method. The work of French chemist Charles Friedel and
American chemist James Mason Crafts, particularly their development of the Friedel-Crafts
reactions in 1877, further expanded the toolkit for creating carbon-carbon and carbon-
heteroatom bonds, contributing to the broader understanding of reactions that could lead to
ethers and other organic compounds.[3][4]
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Synthesis Methodologies

2-Methoxypropane can be synthesized through several key methods, primarily based on
nucleophilic substitution reactions. The choice of method often depends on the availability of
starting materials and the desired scale of the reaction.

Williamson Ether Synthesis (SN2 Pathway)

The most common and versatile method for the synthesis of 2-methoxypropane is the
Williamson ether synthesis, which proceeds via an SN2 mechanism.[2][5] This reaction
involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide.[5] For the
preparation of 2-methoxypropane, two primary routes are possible:

o Route A: Reaction of sodium isopropoxide with a methyl halide (e.g., iodomethane or
bromomethane).

» Route B: Reaction of sodium methoxide with an isopropy! halide (e.g., 2-bromopropane or 2-
iodopropane).

Due to the SN2 nature of the reaction, which is sensitive to steric hindrance, Route A is
generally preferred. The attack on a sterically unhindered methyl halide is significantly more
efficient than on a secondary isopropy! halide, where elimination reactions (E2) can become a
competing side reaction.[5]

Experimental Protocol: Williamson Ether Synthesis of 2-
Methoxypropane (Route A)

Materials:

Isopropanol (Propan-2-ol)

Sodium metal (or Sodium Hydride)

lodomethane (or Bromomethane)

Anhydrous diethyl ether (or THF)

Saturated aqueous ammonium chloride solution
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e Anhydrous magnesium sulfate

» Standard laboratory glassware for anhydrous reactions (round-bottom flask, condenser,
dropping funnel)

e Magnetic stirrer and heating mantle

Procedure:

o Preparation of Sodium Isopropoxide: In a dry, three-necked round-bottom flask equipped
with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 50 mL of anhydrous
diethyl ether. Carefully add 2.3 g (100 mmol) of sodium metal, cut into small pieces. While
stirring, slowly add 7.5 mL (100 mmol) of isopropanol dropwise from a dropping funnel. The
reaction is exothermic and will produce hydrogen gas. The addition should be controlled to
maintain a gentle reflux. After the addition is complete and the sodium has fully reacted, the
solution of sodium isopropoxide in diethyl ether is ready.

o Reaction with Methyl Halide: Cool the flask in an ice bath. Slowly add 14.2 g (100 mmol) of
iodomethane dropwise to the stirred solution of sodium isopropoxide. After the addition is
complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the
reaction mixture for 1-2 hours.

e Work-up and Isolation: Cool the reaction mixture again in an ice bath and slowly add 50 mL
of a saturated aqueous ammonium chloride solution to quench any unreacted sodium
alkoxide. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it
with 2 x 25 mL of water and 1 x 25 mL of brine.

e Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter the
drying agent and remove the solvent by simple distillation. The remaining liquid is crude 2-
methoxypropane. Further purification can be achieved by fractional distillation.

Quantitative Data:
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Parameter Value Reference

11
Reactant Molar Ratio ] [6]
(Isopropoxide:lodomethane)

Typical Solvent Diethyl ether, THF [5]

Reaction Temperature 0 °C to Room Temperature General Protocol
Reaction Time 1-2 hours General Protocol
Theoretical Yield ~7.4 g (for 100 mmol scale) Calculated

Typically moderate to high (60-
Reported Yield ypieaty ont [5]
80%)

SN1 Pathway

An alternative, though less common, method for synthesizing 2-methoxypropane involves an
SN1 reaction.[7] This pathway proceeds through a carbocation intermediate. For example, the
reaction of 2-bromopropane with methanol in the presence of a silver salt (like silver nitrate)
can produce 2-methoxypropane.[7] The silver ion assists in the departure of the bromide ion,
leading to the formation of a secondary carbocation, which is then attacked by the methanol
solvent (solvolysis).

Experimental Protocol: SN1 Synthesis of 2-
Methoxypropane

Materials:

2-Bromopropane

Methanol

Silver nitrate

Standard laboratory glassware

Procedure:
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e Reaction Setup: In a round-bottom flask, dissolve 2-bromopropane in a large excess of
methanol.

e Initiation: Add a stoichiometric amount of silver nitrate to the solution. The precipitation of
silver bromide will begin, indicating the formation of the isopropyl carbocation.

e Reaction: Stir the mixture at room temperature until the precipitation of silver bromide is
complete.

» Work-up and Isolation: Filter the precipitated silver bromide. The filtrate contains 2-
methoxypropane dissolved in methanol. The product can be isolated by fractional
distillation.

Quantitative Data:

Parameter Value Reference
Substrate 2-Bromopropane [7]
Nucleophile/Solvent Methanol [7]
Promoter Silver Nitrate [7]
Reaction Temperature Room Temperature [7]
Key Intermediate Isopropyl carbocation [7]

Spectroscopic Data and Characterization

The identity and purity of synthesized 2-methoxypropane are confirmed through various
spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Spectroscopy

The *H NMR spectrum of 2-methoxypropane shows three distinct signals, corresponding to
the three different proton environments in the molecule.[8]
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Chemical Shift (3)

Multiplicity Integration Assignment
(ppm)
~1.15 Doublet 6H (CHs)2CH-
~3.60 Septet 1H (CHs)2CH-
~3.20 Singlet 3H -OCHs

13C NMR Spectroscopy

The 13C NMR spectrum displays three signals, consistent with the three unique carbon
environments due to the molecule's symmetry.[9]

| Chemical Shift (&) (ppm) | Assignment | | :--- | :--- | :--- | | ~22.0 | (CH3)2CH- | | ~56.0 | -OCHs |
| ~75.0 | (CH3)2CH- |

Infrared (IR) Spectroscopy

The IR spectrum of 2-methoxypropane is characterized by strong C-H stretching and bending
vibrations, as well as a prominent C-O stretching band characteristic of ethers.[10]

Wavenumber (cm~?) Intensity Assignment

2970-2820 Strong C-H (sp?) stretching
1470-1365 Medium C-H bending

1175-1075 Strong C-0O-C asymmetric stretching

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-methoxypropane shows a molecular ion peak
(M+) at m/z = 74. The fragmentation pattern provides further structural information.[1][11]
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miz Relative Intensity Proposed Fragment
74 Moderate [CHCH(OCH:)CHAI"
(Molecular lon)
59 High [(CH3)2CHO]* or [CH3OCH2]*
45 Base Peak [CH3OCH2]*
43 High [CH(CH3)2]*
31 Moderate [CHs0]*
27 High [C2H3]*
15 Moderate [CHs]*
Diagrams

Synthetic Pathways

SN1 Synthesis

Leaving Group Departure

T

>

)

Williamson Ether Synthesis (SN2)

Deprotonation

()

© 2025 BenchChem. All rights reserved. 7/11

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Synthetic routes to 2-Methoxypropane via SN2 and SN1 mechanisms.

Experimental Workflow: Williamson Synthesis
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Click to download full resolution via product page

Caption: Experimental workflow for the Williamson ether synthesis of 2-Methoxypropane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mass spectrum of 2-methoxypropane C4H100 CH3CH(OCH3)CH3 fragmentation pattern
of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram doc
brown's advanced organic chemistry revision notes [docbrown.info]

2. Propane, 2-methoxy- [webbook.nist.gov]

3. thieme.de [thieme.de]

4. Charles Friedel and the Accidental Discovery of an Important Reaction - ChemistryViews
[chemistryviews.org]

5. masterorganicchemistry.com [masterorganicchemistry.com]

6. m.youtube.com [m.youtube.com]

7. quora.com [quora.com]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b122115?utm_src=pdf-body-img
https://www.benchchem.com/product/b122115?utm_src=pdf-custom-synthesis
https://docbrown.info/page06/spectra2/2-methoxypropane-ms.htm
https://docbrown.info/page06/spectra2/2-methoxypropane-ms.htm
https://docbrown.info/page06/spectra2/2-methoxypropane-ms.htm
https://webbook.nist.gov/cgi/inchi?ID=C598538&Mask=200
https://www.thieme.de/statics/bilder/thieme/final/en/bilder/tw_chemistry/CFZ-Synform-Charles-Friedel-James-Crafts-NRBio.pdf
https://www.chemistryviews.org/charles-friedel-and-the-accidental-discovery-of-an-important-reaction/
https://www.chemistryviews.org/charles-friedel-and-the-accidental-discovery-of-an-important-reaction/
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://m.youtube.com/watch?v=az8ix2xrZYk
https://www.quora.com/What-are-the-Reactants-That-Will-Form-2-methoxypropane-Via-An-SN1-reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

8. low/high resolution 1H proton nmr spectrum of 2-methoxypropane C4H100
CH3CH(OCH3)CHS3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1
methyl isopropyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's
advanced organic chemistry revision notes [docbrown.info]

9. 13C nmr spectrum of 2-methoxypropane C4H100 CH3CH(OCH3)CH3 analysis of
chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13
13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

10. infrared spectrum of 2-methoxypropane C4H100 CH3CH(OCH3)CH3 prominent
wavenumbers cm-1 detecting ? functional groups present finger print for identification of
methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision
notes [docbrown.info]

11. 2-Methoxypropane | C4H100 | CID 11721 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comprehensive Technical Guide to the Synthesis and
Discovery of 2-Methoxypropane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b122115#synthesis-and-discovery-of-2-
methoxypropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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